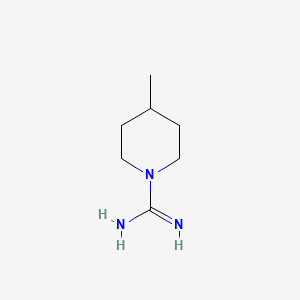

4-Methylpiperidine-1-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWNTTFADJMCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388890 | |

| Record name | 4-methylpiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73771-19-4 | |

| Record name | 4-methylpiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-1-carboximidamide: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpiperidine-1-carboximidamide is a guanidine derivative built upon a 4-methylpiperidine scaffold. The guanidinium group, one of the strongest organic bases, imparts a high pKa to the molecule, ensuring it is predominantly protonated and positively charged under physiological conditions.[1] This characteristic is pivotal in medicinal chemistry for enhancing aqueous solubility and facilitating interactions with biological targets. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and potential applications of this compound, serving as a critical resource for its utilization in research and development.

Physicochemical and Structural Properties

This compound, often supplied as its hydrochloride salt to improve stability and handling, possesses a unique combination of a non-polar cyclic alkyl group and a highly polar, basic guanidinium function.[2]

Key Structural Features

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₇H₁₅N₃[3]

-

Core Scaffold: A piperidine ring substituted with a methyl group at the 4-position.

-

Functional Group: A carboximidamide (guanidine) group attached to the piperidine nitrogen. This group is the primary determinant of the molecule's high basicity.

The guanidinium group's high basicity stems from the delocalization of the positive charge across three nitrogen atoms upon protonation, creating a highly stable, resonance-stabilized cation.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the parent compound.

| Property | Value | Source |

| Molecular Weight | 141.21 g/mol | PubChem[3] |

| Exact Mass | 141.126597491 Da | PubChem[3] |

| CAS Number | 73771-19-4 | PubChem[3] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[3] |

| Predicted pKa (Conjugate Acid) | ~12.5 (Typical for guanidines) | Arkat USA |

| Canonical SMILES | CC1CCN(CC1)C(=N)N | PubChem[3] |

| InChI Key | NIWNTTFADJMCIT-UHFFFAOYSA-N | PubChem[3] |

The Chemistry of Guanidinylation: Synthesis and Reactivity

The synthesis of this compound is a classic example of a guanylation reaction, where an amine (4-methylpiperidine) is reacted with a "guanylating agent."[1] These agents are electrophilic reagents designed to transfer a C(=NH)NH₂ fragment to a nucleophilic amine.

General Synthetic Approach

A variety of guanylating agents can be employed, each with specific advantages regarding reactivity, substrate scope, and reaction conditions.[4][5] Common classes of reagents include:

-

Protected Carboximidamides: Such as 1H-Pyrazole-1-carboxamidine, which offers high reactivity and is often used in peptide synthesis.[6]

-

Thioureas: These require activation, often with mercury or copper salts, to facilitate the conversion to a guanidine.

-

Carbodiimides: Used in atom-economical approaches for the direct guanylation of amines.[5]

The choice of solvent is critical; for less reactive or sterically hindered amines, solvents like methylene chloride can provide higher yields compared to DMF by stabilizing reactive carbodiimide intermediates.

Caption: Generalized workflow for the synthesis of guanidines.

Biological and Pharmacological Context

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

-

Guanidinium Group in Drug Design: The guanidinium moiety is a key pharmacophore in numerous bioactive molecules. Its ability to remain protonated at physiological pH allows it to form strong salt bridges and hydrogen bonds with biological targets such as enzymes and receptors.[1] This feature is exploited in drugs to enhance binding affinity and specificity.

-

Piperidine Scaffold: The piperidine ring is a prevalent scaffold in pharmaceuticals. The 4-methyl substitution adds a degree of lipophilicity and can provide a steric handle to influence binding orientation and metabolic stability.[7]

Derivatives of 4-methylpiperidine have been investigated for a range of activities, including antimicrobial and anticancer properties, highlighting the utility of this scaffold in generating diverse chemical libraries.[7][8]

Experimental Protocols and Characterization

Protocol: General Synthesis of a Guanidine from an Amine

This protocol is a representative example based on common guanylation procedures.[1]

Objective: To synthesize a substituted guanidine by reacting a primary or secondary amine with a polymer-bound guanylating agent.

Materials:

-

4-Methylpiperidine

-

Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea

-

Triphenylphosphine

-

Anhydrous Tetrahydrofuran (THF)

-

Fritted reaction vessel

-

Stir plate and stir bar

-

Rotary evaporator

Procedure:

-

To a fritted reaction vessel, add the polymer-bound guanylating agent (e.g., 0.2 mmol) and triphenylphosphine (1.2 mmol).[1]

-

Add anhydrous THF (e.g., 5 mL) to the vessel.

-

Add the amine, 4-methylpiperidine (1.0 mmol), to the stirred suspension.

-

Allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS if required.

-

Upon completion, filter the reaction mixture to remove the polymer resin.

-

Wash the resin with additional THF (2 x 3 mL).[1]

-

Combine the filtrate and washings.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting product, likely a Boc-protected guanidine, can be purified by flash chromatography.

-

Deprotection of the Boc groups can be achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final guanidine salt.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[1]

-

HPLC: To assess the final purity of the compound.

Safety and Handling

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, or mist.[9] Avoid contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

-

Hazards: Guanidine derivatives can be irritants. The hydrochloride salt may be corrosive. Compounds with similar structures are listed as causing skin irritation and serious eye damage.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

Always consult the specific MSDS provided by the supplier before handling any chemical.

Conclusion

This compound is a foundational molecule whose properties are dictated by the strong basicity of its guanidinium group and the structural characteristics of its 4-methylpiperidine core. Its synthesis relies on well-established guanylation methodologies. While its direct biological applications are yet to be fully explored, its structural components are highly relevant in modern drug discovery, making it a valuable building block for creating novel chemical entities with potential therapeutic applications. This guide serves to provide the essential technical knowledge for researchers to effectively utilize and explore the potential of this compound.

References

- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.Vertex AI Search.

- This compound | C7H15N3 | CID 3056395.PubChem.

- Recent developments in guanylating agents.

- Recent developments in guanyl

- Guanidines: from classical approaches to efficient c

- 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.

- SAFETY D

- 4-Methylpiperidine.Sigma-Aldrich.

- SAFETY DATA SHEET.

- 4-Methyl-piperidine-1-carboxamidine hydrochloride.Santa Cruz Biotechnology.

- The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.

Sources

- 1. Guanylation of Amines [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H15N3 | CID 3056395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to 4-Methylpiperidine-1-carboximidamide (CAS Number: 73771-19-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Methylpiperidine-1-carboximidamide, a guanidine-containing heterocyclic compound. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide covers physicochemical properties, proposed synthetic routes with detailed mechanistic considerations, predicted reactivity, potential therapeutic applications based on the pharmacology of related compounds, and essential safety and handling protocols. By contextualizing this compound within the broader landscape of piperidine and guanidine chemistry, this paper aims to serve as a foundational resource to stimulate and inform future research and development efforts.

Introduction: The Scientific Rationale

The convergence of the piperidine scaffold and the guanidine functional group in this compound presents a molecule of significant interest to medicinal chemists. The piperidine ring is a highly privileged scaffold in drug discovery, appearing in a vast array of clinically approved drugs targeting the central nervous system, as well as therapeutics for cancer and infectious diseases.[1][2][3] Its conformational flexibility and ability to modulate physicochemical properties such as lipophilicity and basicity make it a versatile building block.[1]

The guanidine group, a strong organic base, is also a key pharmacophore in numerous therapeutic agents.[4][5] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions allows it to bind to various biological targets, including enzymes and receptors.[5][6] Guanidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[6][7][8]

The combination of these two moieties in this compound suggests a potential for novel pharmacological profiles. This guide will delve into the technical aspects of this compound, providing a framework for its synthesis, understanding its chemical behavior, and exploring its potential applications in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 73771-19-4 | BLD Pharm |

| Molecular Formula | C₇H₁₅N₃ | BLD Pharm |

| Molecular Weight | 141.21 g/mol | BLD Pharm |

| SMILES | CC1CCN(CC1)C(=N)N | BLD Pharm |

| Purity/Specification | No data available | |

| Boiling Point | No data available | |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm |

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, a robust synthetic strategy can be proposed based on established methods for the guanidinylation of secondary amines. The most direct approach involves the reaction of 4-methylpiperidine with a suitable guanidinylating agent.

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is the reaction of 4-methylpiperidine with O-methylisourea sulfate. This method has been successfully employed for the synthesis of the parent compound, Piperidine-1-carboximidamide.[10]

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 4-Methylpiperidine-1-carboxamidinium sulfate

-

To a round-bottom flask equipped with a reflux condenser, add one equivalent of O-methylisourea sulfate.

-

Add two equivalents of 4-methylpiperidine to the flask.

-

Heat the reaction mixture to reflux. The methanol generated during the reaction can be distilled off to drive the reaction to completion.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the product, 4-Methylpiperidine-1-carboxamidinium sulfate, is expected to precipitate.

-

Collect the precipitate by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.

Step 2: Liberation of the Free Base

-

Dissolve the 4-Methylpiperidine-1-carboxamidinium sulfate obtained in the previous step in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (approximately 2.2 equivalents) in water dropwise with stirring.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound, as a solid.

Note: This proposed protocol is based on a similar, documented synthesis and should be optimized and validated in a laboratory setting.[10]

Alternative Synthetic Strategies

Other established methods for the synthesis of N,N'-disubstituted guanidines could also be adapted. These include:

-

From Thioureas: Reaction of a corresponding N-(4-methylpiperidin-1-yl)thiourea with an amine in the presence of a desulfurizing agent like mercury(II) chloride or a carbodiimide.[11][12][13]

-

Solid-Phase Synthesis: Utilizing a resin-bound guanidinylating reagent can facilitate purification and allow for rapid synthesis.[14]

Chemical Reactivity and Potential for Further Functionalization

The reactivity of this compound is dictated by the chemical properties of the piperidine ring and the carboximidamide group.

-

Basicity: The guanidine moiety is a strong organic base, and the nitrogen atoms of the carboximidamide group are readily protonated. This property is crucial for its potential biological activity, as it can form salt bridges with acidic residues in biological targets.[4]

-

Nucleophilicity: The nitrogen atoms of the carboximidamide group are nucleophilic and can participate in reactions with electrophiles. This allows for further functionalization of the molecule to explore structure-activity relationships.

-

Piperidine Ring Reactivity: The piperidine ring is generally stable, but the nitrogen atom can be further alkylated or acylated under appropriate conditions.

Potential Therapeutic Applications: An Outlook for Drug Discovery

While there is no specific biological data available for this compound, the known pharmacological activities of related piperidine and guanidine derivatives provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Guanidine-containing compounds are known to possess broad-spectrum antimicrobial activity.[4][15] The positively charged guanidinium group can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. The lipophilic 4-methylpiperidine moiety could enhance the compound's ability to penetrate bacterial cell walls.

Anticancer Potential

Numerous piperidine derivatives have been investigated as anticancer agents, targeting various signaling pathways involved in cancer progression. Guanidine-based molecules have also shown promise as anticancer agents, with some derivatives exhibiting the ability to bind to DNA.[6] The hybrid structure of this compound makes it an interesting candidate for screening in cancer cell lines.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs.[1] Depending on its ability to cross the blood-brain barrier, this compound could be explored for its potential activity on CNS targets, such as receptors and ion channels. Some guanidine derivatives have also been investigated as antagonists for histamine and muscarinic receptors.[16]

Caption: Relationship between the structural components and potential applications.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical compound. The following information is based on available safety data for this compound and its parent compound, 4-methylpiperidine.

Hazard Identification

Based on supplier information, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

The parent compound, 4-methylpiperidine, is a highly flammable liquid and is corrosive.[17] While the carboximidamide derivative is a solid, caution should be exercised.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry place.

-

Keep under an inert atmosphere to prevent degradation.[18]

-

Recommended storage temperature is between 2-8°C.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in the field of medicinal chemistry. While direct experimental data is currently limited, this guide has provided a comprehensive overview based on the well-established chemistry and pharmacology of its constituent piperidine and guanidine moieties. The proposed synthetic routes offer a clear path for its preparation, and the predicted reactivity and potential therapeutic applications provide a roadmap for future research.

Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted. Such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of how the interplay between these two important pharmacophores can be harnessed for the development of novel therapeutic agents.

References

- O'Donovan, D. H., & Rozas, I. (2011). A concise synthesis of asymmetrical N,N′-disubstituted guanidines. Tetrahedron Letters, 52(32), 4117–4119.

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

-

[No Author]. (n.d.). A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines. PubMed. Retrieved from [Link]

- Staszewski, M., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(12), 2266–2285.

-

[No Author]. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Retrieved from [Link]

-

[No Author]. (n.d.). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC. Retrieved from [Link]

-

[No Author]. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Retrieved from [Link]

- Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253.

-

[No Author]. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Novel approaches to screening guanidine derivatives. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Retrieved from [Link]

- [No Author]. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.

-

[No Author]. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Retrieved from [Link]

- [No Author]. (n.d.). Process for the acetylation of wood and acetylated wood. Google Patents.

-

[No Author]. (n.d.). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. Retrieved from [Link]

-

Tiritiris, I. (2012). Piperidine-1-carboximidamide. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Guanidine group: Definition and pharmaceutical applications. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). U.S. National Patent Classifications Used by CAS. CAS.org. Retrieved from [Link]

-

[No Author]. (n.d.). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

[No Author]. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. Retrieved from [Link]

- [No Author]. (n.d.). Stabilized aqueous leucovorin calcium compositions. Google Patents.

-

[No Author]. (n.d.). Biological activities of guanidine compounds. PubMed. Retrieved from [Link]

- [No Author]. (n.d.). Contact lenses colored with crystalline colloidal array technology. Google Patents.

-

[No Author]. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Retrieved from [Link]

- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188.

-

[No Author]. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

[No Author]. (n.d.). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]

- 9. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 10. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. A concise synthesis of asymmetrical N,N′-disubstituted guanidines / Tetrahedron Letters, 2011 [sci-hub.st]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.co.uk [fishersci.co.uk]

4-Methylpiperidine-1-carboximidamide: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of 4-Methylpiperidine-1-carboximidamide, a heterocyclic compound of increasing interest to the medicinal chemistry and drug development communities. The molecule uniquely combines the conformational rigidity and favorable physicochemical properties of the 4-methylpiperidine scaffold with the potent hydrogen-bonding capabilities of the guanidinium group. This document details the molecule's structure, physicochemical properties, a robust and reproducible synthetic protocol, and predicted spectral characteristics. Furthermore, it explores the underlying scientific rationale for its utility as a versatile building block in the design of targeted therapeutics, particularly as a bioisostere for arginine. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Intersection of Scaffold and Pharmacophore

In the landscape of rational drug design, the strategic combination of molecular scaffolds and key functional groups, or pharmacophores, is paramount. This compound emerges as a molecule of significant interest precisely at this intersection.

-

The Guanidinium Group: The carboximidamide functional group is the neutral form of the guanidinium cation, a powerful pharmacophore found in the amino acid arginine. Its planar structure and ability to form multiple, strong, charge-assisted hydrogen bonds make it a frequent mediator of high-affinity interactions with biological targets, particularly those with carboxylate-rich binding pockets (e.g., kinases, proteases, and GPCRs).

-

The 4-Methylpiperidine Scaffold: Moving beyond simple acyclic structures, the 4-methylpiperidine ring provides a conformationally restricted scaffold. The methyl group at the 4-position introduces a degree of lipophilicity and serves as a steric handle to probe binding pockets, often influencing the vector and orientation of the attached guanidine moiety. This pre-organization can reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.

This guide synthesizes the available data to present a holistic technical profile of this compound, providing both foundational knowledge and actionable protocols for its synthesis and application.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is defined by a specific arrangement of atoms, which dictates its chemical behavior and potential biological activity.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 73771-19-4 | [1][2] |

| Molecular Formula | C₇H₁₅N₃ | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Canonical SMILES | CC1CCN(CC1)C(=N)N | [1] |

| Synonyms | 4-Methylpiperidine-1-carboxamidine |[1] |

Physicochemical and Computed Properties

The physical and chemical properties of a molecule govern its behavior in both chemical reactions and biological systems. While experimental data for this specific molecule is limited, computational models provide valuable predictive insights.

Table 2: Computed Physicochemical Properties

| Property | Value | Implication for Drug Development |

|---|---|---|

| XLogP3 | 0.5 | Indicates good aqueous solubility and balanced lipophilicity, favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the guanidine moiety are available for strong donor interactions with a biological target.[1] |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can act as acceptors, contributing to the molecule's interaction profile.[1] |

| Rotatable Bond Count | 1 | Low number of rotatable bonds suggests a rigid structure, which is entropically favorable for binding. |

| Exact Mass | 141.1266 Da | Essential for high-resolution mass spectrometry confirmation.[1] |

| pKa (Predicted) | ~12-13 | The guanidine group is a strong base, meaning the molecule will be protonated and positively charged at physiological pH (7.4), facilitating ionic interactions. |

The high basicity of the guanidine group is a critical feature. It ensures the compound exists predominantly in its cationic guanidinium form under physiological conditions, making it an excellent mimic for the side chain of arginine. This property is key to its potential for forming charge-assisted hydrogen bonds in enzyme active sites or receptor binding pockets.

Synthesis and Purification

The synthesis of this compound is most reliably achieved via the guanidination of its parent amine, 4-methylpiperidine. The following protocol is based on established methods for guanidination using O-Methylisourea, a common and effective reagent.[3]

Synthetic Strategy: The Guanidination Reaction

The core of the synthesis is the nucleophilic attack of the secondary amine of 4-methylpiperidine on the electrophilic carbon of a guanidinylating agent. O-Methylisourea is an excellent choice due to its commercial availability and favorable reaction profile. The reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment (PPE). The starting material, 4-methylpiperidine, is flammable and corrosive.[4][5]

Reagents:

-

4-Methylpiperidine (1.0 eq)

-

O-Methylisourea hemisulfate (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Water

-

Hydrochloric acid (for salt formation)

-

Solvents for work-up and recrystallization (e.g., Ethyl Acetate, Ethanol, Diethyl Ether)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq) and DMF (or water) to a concentration of ~0.5 M.

-

Add O-Methylisourea hemisulfate (1.1 eq) to the solution.

-

Slowly add the base (e.g., TEA, 2.5 eq) to the stirring mixture. The base neutralizes the hemisulfate salt and ensures the piperidine nitrogen is nucleophilic.

-

Heat the reaction mixture to 65 °C and maintain for 4-12 hours.[3]

-

Monitor the reaction's completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the 4-methylpiperidine starting material.

-

Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water. The product, being highly polar and basic, will preferentially move into the aqueous layer, while less polar impurities remain in the organic phase.

-

Separate the layers and wash the organic layer once more with water. Combine the aqueous layers.

-

Cool the combined aqueous layer in an ice bath and slowly acidify to pH ~2 with concentrated HCl.

-

Remove the water under reduced pressure to yield the crude hydrochloride salt.

-

Purify the crude product by recrystallization, typically from an ethanol/diethyl ether solvent system, to yield this compound hydrochloride as a white crystalline solid.

Predicted Spectroscopic Characterization

While a definitive experimental spectrum requires empirical analysis, the structure of this compound allows for the confident prediction of its key spectroscopic features. Such analysis is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, with axial and equatorial protons displaying different chemical shifts and coupling constants. A characteristic doublet corresponding to the methyl group (–CH₃) would appear in the aliphatic region (~0.9-1.1 ppm). The N-H protons of the guanidine group would likely appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will feature signals for the five unique carbons of the 4-methylpiperidine ring. A key diagnostic signal will be the quaternary carbon of the C=N group in the guanidine moiety, expected to appear significantly downfield (~155-160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong N-H stretching vibrations in the 3100-3400 cm⁻¹ region. A strong, sharp absorption corresponding to the C=N imine stretch is expected around 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated species (C₇H₁₆N₃⁺), which is approximately 142.1344 Da.

Safety, Handling, and Storage

Comprehensive safety data for this compound is not available; therefore, precautions must be derived from the properties of its starting materials and functional groups. The compound should be handled as a hazardous substance.

Table 3: Safety and Handling Profile

| Category | Recommendation | Rationale |

|---|---|---|

| GHS Pictograms (Predicted) | Corrosive, Irritant, Health Hazard | Based on the corrosive nature of the starting amine and the strong basicity of the guanidine group.[4][6] |

| Personal Protective Equipment (PPE) | Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent contact with skin and eyes, which may cause severe irritation or burns.[7] |

| Handling | Use only in a well-ventilated chemical fume hood. Avoid creating dust. | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[6][7] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. | The compound is basic and may be hygroscopic or react with atmospheric CO₂. Refrigeration preserves chemical stability.[2] |

| Incompatibilities | Strong oxidizing agents, strong acids. | Vigorous or exothermic reactions can occur.[7] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination. |

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a molecular building block for creating novel bioactive agents. Its structure is well-suited for targeting enzymes and receptors that recognize arginine or possess anionic binding sites.

Caption: Conceptual diagram of pharmacophoric interactions.

Potential Research Applications:

-

Arginine Mimetics: The compound can be used to replace arginine residues in peptide-based drug candidates to improve stability against proteolysis while retaining binding affinity.

-

Enzyme Inhibitors: It is an ideal starting point for designing inhibitors for enzymes that have key aspartate or glutamate residues in their active sites, such as serine proteases (e.g., thrombin) and certain kinases.

-

Fragment-Based Screening: As a fragment, it provides a high-quality starting point with excellent vectors for chemical elaboration, allowing for the rapid exploration of chemical space around a target.

-

GPCR Ligands: Many amine-recognizing G-protein coupled receptors can be targeted with ligands containing a guanidinium group to achieve high affinity and selectivity.

Conclusion

This compound represents more than just another chemical entity; it is a strategically designed building block that offers a compelling solution to common challenges in medicinal chemistry. By providing a conformationally restricted, positively charged pharmacophore, it enables the design of potent and selective ligands with favorable physicochemical properties. The robust synthetic route and predictable characteristics outlined in this guide empower researchers and drug developers to confidently incorporate this valuable scaffold into their discovery pipelines, paving the way for the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Chemchart. (n.d.). 4-methylpiperazine-1-carboximidamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Papakonstantinou-Garoufalias, S., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2014). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Retrieved from [Link]

-

PubChem. (n.d.). piperidine-1-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. Retrieved from [Link]

-

Galeano, V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). 4-Methylpiperidine CAS 626-58-4. Retrieved from [Link]

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

Srinivasan, A., et al. (1991). Guanidination of a peptide side chain amino group on a solid support. PubMed. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

Sources

- 1. This compound | C7H15N3 | CID 3056395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73771-19-4|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

The Guanidine Group: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

The guanidine functional group, with its unique electronic and structural properties, has emerged as a cornerstone in the design of a wide array of therapeutic agents.[1] From established drugs to novel clinical candidates, the guanidinium moiety's ability to engage in multifaceted interactions with biological targets has cemented its status as a "privileged scaffold" in medicinal chemistry.[2][3] This guide provides a comprehensive overview for researchers and drug development scientists, delving into the core principles of guanidine chemistry, its strategic application in drug design, and the practical methodologies for the synthesis and evaluation of guanidine-containing compounds.

The Guanidinium Cation: A Hub of Molecular Interactions

The versatility of the guanidine group in medicinal chemistry stems from its fundamental physicochemical properties. At physiological pH, the guanidine moiety is protonated, forming the resonance-stabilized guanidinium cation.[4] This cation's positive charge is delocalized over a planar arrangement of one carbon and three nitrogen atoms, creating a highly stable entity capable of forming strong, multidirectional hydrogen bonds and electrostatic interactions.[2][5]

These interactions are pivotal for molecular recognition, allowing guanidinium-containing molecules to bind with high affinity to anionic groups such as carboxylates and phosphates, which are abundant in biological macromolecules like proteins and nucleic acids.[2][6] This ability to effectively mimic the side chain of arginine, a key amino acid in many protein-protein and protein-ligand interactions, is a primary reason for the guanidine group's prevalence in drug design.[6]

dot graph "Guanidinium_Cation_Interactions" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Guanidinium [label="Guanidinium Cation\n(Resonance Stabilized)", pos="0,0!", fillcolor="#F1F3F4"]; HB [label="Hydrogen Bonding", pos="-2,1.5!", fillcolor="#FFFFFF"]; EI [label="Electrostatic Interactions", pos="2,1.5!", fillcolor="#FFFFFF"]; CP [label="Charge Pairing", pos="-2,-1.5!", fillcolor="#FFFFFF"]; CPI [label="Cation-π Interactions", pos="2,-1.5!", fillcolor="#FFFFFF"];

// Edges Guanidinium -- HB [label="Multi-directional donor", color="#4285F4"]; Guanidinium -- EI [label="With anionic groups", color="#EA4335"]; Guanidinium -- CP [label="e.g., Carboxylates, Phosphates", color="#FBBC05"]; Guanidinium -- CPI [label="With aromatic residues", color="#34A853"]; } Caption: Key molecular interactions of the guanidinium cation.

Synthetic Strategies for Guanidine Derivatives

The synthesis of guanidine derivatives is a well-established field with a variety of methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

Guanylation of Amines

A common and versatile approach is the guanylation of primary and secondary amines. This can be achieved using a range of guanylating agents.

Experimental Protocol: Synthesis of a Guanidine Derivative from a Thiourea Intermediate

This protocol describes a common method for synthesizing guanidine derivatives through the desulfurization of a thiourea intermediate.[7]

Materials:

-

Substituted thiourea intermediate

-

Mercuric chloride (HgCl₂)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Primary or secondary amine

Procedure:

-

Activation of Thiourea: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted thiourea intermediate in the anhydrous solvent.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base.

-

Slowly add a solution of mercuric chloride (1.1 equivalents) in the anhydrous solvent to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate (mercuric sulfide) indicates the activation of the thiourea.

-

Guanidinylation: To the activated intermediate, add the desired primary or secondary amine (1.2 equivalents).

-

Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired guanidine derivative.

Other Synthetic Routes

Other notable methods for synthesizing guanidines include:

-

From Isothiocyanates: Reaction of isothiocyanates with secondary amines using an environmentally friendly reagent like tetrabutylphosphonium tribromide (TBPTB).[8][9]

-

From Cyanamides: The reaction of cyanamides with amines, although less common now due to the hazardous nature of cyanamide.[10]

-

Solid-Phase Synthesis: For the creation of guanidine-containing libraries, solid-phase synthesis methodologies have been developed, often involving a guanylation step on a resin-bound amine.[11]

dot graph "Guanidine_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes SM [label="Starting Materials\n(e.g., Amine, Thiourea)", fillcolor="#F1F3F4"]; Guanylation [label="Guanylation Reaction", fillcolor="#FFFFFF"]; Crude [label="Crude Product", fillcolor="#F1F3F4"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#FFFFFF"]; Final [label="Pure Guanidine Derivative", fillcolor="#F1F3F4"];

// Edges SM -> Guanylation [label="Reagents & Conditions", color="#4285F4"]; Guanylation -> Crude [color="#EA4335"]; Crude -> Purification [color="#FBBC05"]; Purification -> Final [color="#34A853"]; } Caption: General workflow for the synthesis of guanidine derivatives.

Therapeutic Applications of Guanidine Derivatives

The unique properties of the guanidine group have been exploited in the development of drugs for a wide range of diseases.[3][12]

Anticancer Agents

Guanidine derivatives are extensively investigated as potential anticancer agents.[1][13] A prominent mechanism of action involves their interaction with DNA.[2][7] The positively charged guanidinium ion can bind to the negatively charged phosphate backbone of DNA, often in the minor groove, disrupting DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[1][2][7]

| Compound Class | Mechanism of Action | Key Findings | Reference |

| Novel cyclopropyl-linked guanidines | DNA minor groove binding | High binding constants to salmon sperm DNA, favorable docking scores, and induction of apoptosis. | [2][7][13] |

| Guanidine-based scaffolds | Multiple (DNA binding, ROS induction, mitochondrial-mediated apoptosis) | Broad spectrum of cytotoxic mechanisms beyond direct DNA interaction. | [2][3] |

Antidiabetic Agents

Guanidine derivatives have a long history in the treatment of type 2 diabetes mellitus (T2DM), with metformin and buformin being well-known examples.[8][9] These compounds primarily act by improving insulin sensitivity.[14] Recent research focuses on developing novel guanidine-based compounds with enhanced efficacy and better side-effect profiles.[8][15] For instance, 3-guanidinopropionic acid has been shown to be more potent than metformin in animal models of non-insulin-dependent diabetes.[14]

Antimicrobial Agents

The guanidine moiety is a key structural feature in many antimicrobial agents.[12][16][17] Its positive charge at physiological pH facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to bactericidal activity.[18] Guanidine-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][19][20] Examples include the antibiotic streptomycin and the antiseptic chlorhexidine.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a guanidine derivative against a bacterial strain.

Materials:

-

Guanidine derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the guanidine derivative stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Dilute the adjusted bacterial suspension 1:100 in CAMHB. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the guanidine derivative that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Other Therapeutic Areas

The applications of guanidine derivatives extend to various other fields:

-

Antiviral Agents: Zanamivir, an anti-influenza drug, incorporates a guanidine group that is crucial for its binding to neuraminidase.[12]

-

Neurodegenerative Diseases: Guanidine hydrochloride has been investigated for the treatment of degenerative nervous and muscular diseases, although its use is limited by side effects.[21] Research is ongoing to develop new guanidine-based compounds with neuroprotective properties.[22][23]

-

Cardiovascular Drugs: Several antihypertensive drugs, such as guanabenz and guanfacine, contain a guanidine moiety.[12][24]

Structure-Activity Relationships and Bioisosteric Replacement

Optimizing the therapeutic potential of guanidine derivatives often involves fine-tuning their structure to enhance activity and reduce toxicity. Structure-activity relationship (SAR) studies are crucial in this process. For example, in a series of guanidine alkyl derivatives, the substitution pattern on the guanidine nitrogen atoms was found to significantly impact their ability to enhance norepinephrine release.[25]

Due to the high basicity of the guanidine group, which can lead to poor bioavailability, researchers often explore bioisosteric replacements.[26] The goal is to substitute the guanidine moiety with another functional group that retains the desired biological activity but has more favorable pharmacokinetic properties. Examples of guanidine bioisosteres include amidinohydrazones and diaminosquarates.[26][27]

dot graph "SAR_and_Bioisosteres" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Lead [label="Lead Guanidine Compound", fillcolor="#F1F3F4"]; SAR [label="Structure-Activity Relationship (SAR) Studies", fillcolor="#FFFFFF"]; Optimization [label="Lead Optimization", fillcolor="#F1F3F4"]; Bioisosteres [label="Bioisosteric Replacement", fillcolor="#FFFFFF"]; Improved [label="Improved Drug Candidate\n(Enhanced Efficacy, Reduced Toxicity, Better PK)", fillcolor="#F1F3F4"];

// Edges Lead -> SAR [label="Systematic Modification", color="#4285F4"]; SAR -> Optimization [label="Informs Design", color="#EA4335"]; Optimization -> Improved [color="#34A853"]; Lead -> Bioisosteres [label="Address PK Issues", color="#FBBC05"]; Bioisosteres -> Optimization [label="Provides Alternatives", color="#34A853"]; } Caption: The role of SAR and bioisosterism in optimizing guanidine-based drugs.

Future Perspectives

The guanidine group will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on several key areas:

-

Target-Specific Design: Moving beyond broad-spectrum activity to design guanidine derivatives that selectively target specific enzymes or receptors.

-

Novel Scaffolds: Incorporating the guanidine moiety into novel and more complex molecular architectures to explore new chemical space.

-

Drug Delivery Systems: Utilizing guanidinium-based transporters and vectors for targeted drug delivery.[28]

-

Modulators of Drug Resistance: Developing guanidine-containing compounds that can overcome drug resistance mechanisms in cancer and infectious diseases.[12]

References

- Dantas, N., de Aquino, T.M., de Araújo-Júnior, J.X., da Silva-Júnior, E., Gomes, E.A., Gomes, A.A.S., Siqueira-Júnior, J.P., & Junior, F.J.B.M. (Year). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.

-

(2025). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Endocr Metab Immune Disord Drug Targets, 25(4), 326-339. [Link]

-

(Year). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

-

(1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. J Pharmacol Exp Ther, 230(3), 710-7. [Link]

-

(2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]

-

(Year). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. ResearchGate. [Link]

-

(2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. [Link]

-

(Year). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. MDPI. [Link]

-

(Year). Antihyperglycemic action of guanidinoalkanoic acids: 3-guanidinopropionic acid ameliorates hyperglycemia in diabetic KKAy and C57BL6Job/ob mice and increases glucose disappearance in rhesus monkeys. PubMed. [Link]

-

(2021). Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry, 216, 113293. [Link]

-

Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]

-

Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{8][12][25]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(4), M1293. [Link]

-

Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]

-

(Year). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

-

(Year). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]

-

Ao, I., Richa, K., Lotha, T. N., Ao, K., Rudithongru, L., Nakro, V., Ritse, V., & Nima, D. (2024). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Endocrine, Metabolic & Immune Disorders-Drug Targets. [Link]

-

(2025). Novel approaches to screening guanidine derivatives. ResearchGate. [Link]

-

(Year). Antimicrobial Activities of Amine- and Guanidine-Functionalized Cholic Acid Derivatives. Antimicrobial Agents and Chemotherapy. [Link]

-

(Year). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. ResearchGate. [Link]

-

(Year). Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

-

(2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC - NIH. [Link]

-

(Year). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. PMC - NIH. [Link]

-

(Year). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC - PubMed Central. [Link]

-

(2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

-

(1964). [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. Yakugaku Zasshi, 84, 421-5. [Link]

-

(Year). Biological activities of guanidine compounds. PubMed. [Link]

-

(Year). Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. Scholars Research Library. [Link]

-

(Year). Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide. SpringerLink. [Link]

-

(2000). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. Bioorg Med Chem Lett, 10(1), 1-4. [Link]

-

(Year). [The Application of Guanidine Hydrochloride to the Treatment of Degenerative Nervous and Muscular Diseases. I. Clinical Results (Author's Transl)]. PubMed. [Link]

-

(2011). Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists. PubMed. [Link]

-

(Year). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. [Link]

-

(Year). Isosteres of the substituted guanidine fragment. ResearchGate. [Link]

-

(2025). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

-

(Year). Selected examples of guanidine-based drugs. ResearchGate. [Link]

-

(Year). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

-

(Year). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. PubMed Central. [Link]

-

(Year). Guanidine. Wikipedia. [Link]

-

(Year). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

-

(Year). Some of the selected guanidine-containing medications with previously... ResearchGate. [Link]

-

Kim, J. Y., & Castagnolo, D. (2021). Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry, 216, 113293. [Link]

-

(2024). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. NeurologyLive. [Link]

-

(Year). Metformin. Wikipedia. [Link]

-

(Year). Some of the most commonly found neurodegenerative diseases. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Antihyperglycemic action of guanidinoalkanoic acids: 3-guanidinopropionic acid ameliorates hyperglycemia in diabetic KKAy and C57BL6Job/ob mice and increases glucose disappearance in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. Antimicrobial drugs bearing guanidine moieties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [The application of guanidine hydrochloride to the treatment of degenerative nervous and muscular diseases. I. Clinical results (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. jocpr.com [jocpr.com]

- 25. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Methylpiperidine-1-carboximidamide from 4-Methylpiperidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Methylpiperidine-1-carboximidamide, a valuable guanidine-containing building block, from its readily available precursor, 4-methylpiperidine. We will explore the fundamental principles of guanylation chemistry, detail robust experimental protocols, and discuss the mechanistic rationale behind procedural choices. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical grounding and practical, actionable methodologies.

Introduction and Strategic Overview

The guanidinium group is a privileged functional group in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding and electrostatic interactions due to its persistent protonated state under physiological conditions.[1] The target molecule, this compound, incorporates this potent pharmacophore onto a saturated heterocyclic scaffold, making it an attractive intermediate for the synthesis of novel therapeutic agents.

The core transformation discussed herein is the guanylation of the secondary amine of 4-methylpiperidine. This process involves the addition of the amine to an electrophilic one-carbon synthon equivalent to a "C(=NH)NH2" moiety. Several strategies exist to achieve this, ranging from classical methods to modern, milder approaches.[2]

This guide will focus on two primary, reliable synthetic routes:

-

Route A: Direct Guanylation with Cyanamide. An atom-economical but potentially harsh method.

-

Route B: Guanylation with an Electrophilic Transfer Agent. A milder, more controlled method utilizing a protected pyrazole-based reagent.

The choice between these routes depends on factors such as scale, substrate sensitivity, and available resources, the causality of which will be explored in the relevant sections.

Figure 1: High-level synthetic strategies for the guanylation of 4-methylpiperidine.

Mechanistic Considerations: The Chemistry of Guanylation

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The guanylation of a secondary amine like 4-methylpiperidine is fundamentally a nucleophilic addition-elimination reaction.

Mechanism with Cyanamide

The reaction of an amine with cyanamide is one of the earliest developed methods for guanidine synthesis.[3] Cyanamide itself is a weak electrophile. The reaction is typically promoted by an acid catalyst (e.g., HCl, Sc(OTf)₃), which protonates the nitrile nitrogen, significantly enhancing its electrophilicity.[4] The piperidine nitrogen then acts as a nucleophile, attacking the activated carbon atom. A series of proton transfers follows to yield the final guanidinium salt.

Figure 2: Simplified mechanistic flow for the reaction of 4-methylpiperidine with cyanamide.

Mechanism with N,N'-Di-Boc-1H-pyrazole-1-carboximidamide

Modern guanylating reagents offer superior control and milder reaction conditions. N,N'-Di-Boc-1H-pyrazole-1-carboximidamide is an excellent electrophilic "guanidine-transfer" agent.[5] The pyrazole ring is an effective leaving group. The tert-butyloxycarbonyl (Boc) protecting groups serve two purposes: they temper the extreme basicity of the guanidine moiety, making the compound easier to handle and purify, and they increase its solubility in organic solvents.[5][6]

The reaction proceeds via nucleophilic attack of the 4-methylpiperidine at the carboximidamide carbon, displacing the pyrazole. This step is typically irreversible and often requires no catalyst, proceeding smoothly at room temperature.[7] The resulting di-Boc-protected guanidine is then deprotected under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Route A: Direct Guanylation with Cyanamide

This method is direct but requires careful temperature control. The product is isolated as its hydrochloride salt.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Methylpiperidine | 99.17 | 5.00 g | 1.0 |

| Cyanamide (50 wt% in H₂O) | 42.04 | 4.66 g | 1.1 |

| Concentrated HCl | 36.46 | ~4.2 mL | 1.0 |

| Isopropanol (IPA) | 60.10 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (5.00 g, 50.4 mmol) and isopropanol (50 mL).

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl (~4.2 mL, 50.4 mmol) dropwise. A white precipitate may form.

-

Reagent Addition: Add the 50 wt% aqueous solution of cyanamide (4.66 g, 55.4 mmol) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

-

Precipitation: Add diethyl ether (~50 mL) to the cold mixture to precipitate the product fully.

-

Filtration: Collect the resulting white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).

-

Drying: Dry the solid under vacuum to a constant weight to yield this compound hydrochloride.

Route B: Guanylation with N,N'-Di-Boc-1H-pyrazole-1-carboximidamide

This two-step method offers higher purity and milder conditions for the initial coupling step.

Part 1: Synthesis of N,N'-Di-Boc-1-(4-methylpiperidine-1-yl)carboximidamide

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Methylpiperidine | 99.17 | 2.00 g | 1.0 |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 310.35 | 6.89 g | 1.1 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 40 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methylpiperidine (2.00 g, 20.2 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (6.89 g, 22.2 mmol) in anhydrous THF (40 mL).

-

Reaction: Stir the solution at room temperature for 24-48 hours. The reaction is typically complete when the starting amine is no longer detectable by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-Boc protected product, which can often be used in the next step without further purification. If needed, purify by column chromatography on silica gel.

Part 2: Deprotection to this compound Hydrochloride

| Reagent/Material | Amount |

| Crude Di-Boc Protected Guanidine | From previous step |

| 4M HCl in 1,4-Dioxane | 20 mL |

| Diethyl Ether | As needed |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the crude product from Part 1 in 4M HCl in 1,4-dioxane (20 mL) at room temperature.

-

Reaction: Stir the solution for 2-4 hours. Gas evolution (isobutylene) will be observed.

-

Isolation: The product hydrochloride salt will precipitate from the solution. Add diethyl ether to ensure complete precipitation.

-

Filtration & Drying: Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Confirmation of the product structure and purity is essential. Standard analytical techniques should be employed.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the methyl group (doublet, ~0.9-1.1 ppm), piperidine ring protons, and broad, exchangeable signals for the -NH₂ and =NH protons of the guanidinium group.

-

¹³C NMR: The key signal will be the guanidinyl carbon (~155-160 ppm), in addition to the carbons of the 4-methylpiperidine scaffold.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the free base (C₇H₁₆N₃⁺, m/z ≈ 142.13).

-

Infrared (IR) Spectroscopy: Look for strong N-H stretching bands (~3100-3400 cm⁻¹) and a strong C=N stretching band (~1640-1680 cm⁻¹).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield (Route A) | Incomplete reaction; Product solubility in IPA. | Increase reaction time. Ensure pH is acidic. Add more anti-solvent (ether) during precipitation and ensure the mixture is thoroughly chilled. |

| Incomplete Reaction (Route B) | Steric hindrance; Insufficient reaction time. | Extend reaction time to 72 hours. Gentle heating (40-50°C) may be applied if necessary, though room temperature is usually sufficient.[7] |

| Purification Challenges | The product is highly polar and basic. | For the free base, chromatography on alumina may be more effective than silica. For the salt, recrystallization from an alcohol/ether solvent system is the preferred method.[10][11] |

| Side Product Formation | Dimerization or side reactions of cyanamide. | Ensure slow, controlled addition of reagents and maintain consistent temperature. Using a protected guanylating agent (Route B) minimizes side reactions.[12] |

Conclusion

The synthesis of this compound from 4-methylpiperidine is a straightforward transformation that can be accomplished via several established guanylation methods. The direct reaction with cyanamide offers an atom-economical route, while the use of a protected transfer agent like N,N'-Di-Boc-1H-pyrazole-1-carboximidamide provides a milder, more controlled, and often higher-purity pathway suitable for complex molecule synthesis. The selection of the optimal route will be dictated by the specific requirements of the research or development program, including scale, purity demands, and cost considerations. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

-

Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1787-1801. [Link][1][13]

-

Gotor, V., et al. (2011). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 40(3), 1269-1280. [Link]

-

Isidro-Llobet, A., et al. (2009). Synthesis of Guanidines and Some of Their Biological Applications. Current Organic Chemistry, 13(4), 361-387. [Link][2]

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Retrieved from [Link][4]

-

Yu, W. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. [Link][10]

-

Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link][3]

-

Sciencemadness Wiki. (2023). Guanidine. Retrieved from [Link][11]

-

Sharma, R., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 085-090. [Link][6]

-

Coles, M. P., et al. (2006). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Organometallics, 25(24), 5635-5645. [Link]

-

G-Force. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6543. [Link][12]

-

Ban, M., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. [Link][7]

-

Rogness, D. C., et al. (2015). Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Analytical and Bioanalytical Chemistry, 407(28), 8525-8537. [Link][8]

-